REACTION_CXSMILES
|
[OH2:1].[CH3:2][P:3]([OH:5])[OH:4].[CH2:6]([OH:10])[CH2:7][CH2:8]C>>[C:6]([CH2:7][CH2:8][P:3]([CH3:2])(=[O:5])[OH:4])([OH:10])=[O:1]
|
Name
|
Dibutyl Carboxyethylmethylphosphinate
|
Quantity
|
528 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
dibutyl carboxyethylmethylphosphinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CP(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
ADDITION
|
Details
|
are charged to a 1 l five-neck flask
|
Type
|
CUSTOM
|
Details
|
fitted with thermometer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser, high-speed stirrer
|
Type
|
CUSTOM
|
Details
|
At 160° C.
|
Type
|
CUSTOM
|
Details
|
are metered in over 4 h
|
Duration
|
4 h
|
Type
|
DISTILLATION
|
Details
|
a butanol-water mixture is distilled off
|
Type
|
CUSTOM
|
Details
|
281 g of butanol are obtained
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CCP(O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |